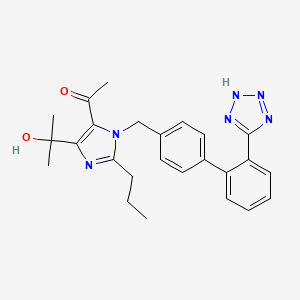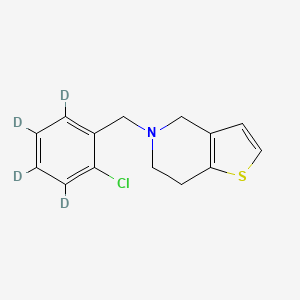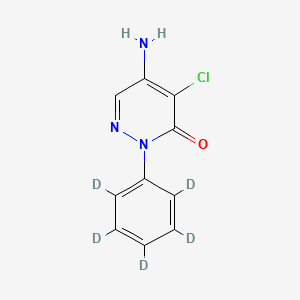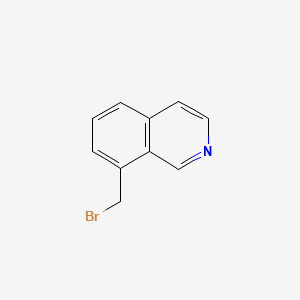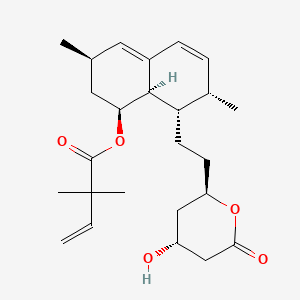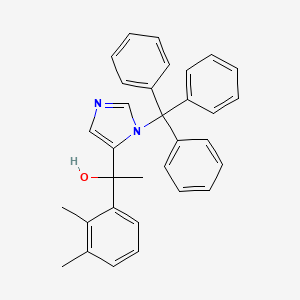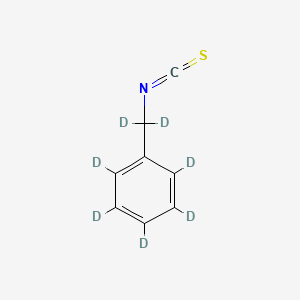
Benzyl Isothiocyanate-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl Isothiocyanate-d7 is a deuterated form of Benzyl Isothiocyanate, a naturally occurring compound found in plants of the mustard family. This compound is known for its significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: Benzyl Isothiocyanate-d7 can be synthesized through several methods. One common approach involves the reaction of benzylamine-d7 with carbon disulfide and a base, followed by oxidation. The reaction conditions typically include:
Reactants: Benzylamine-d7, carbon disulfide, base (e.g., sodium hydroxide)
Solvent: Dimethylformamide or similar polar aprotic solvent
Temperature: Room temperature to moderate heating (25-50°C)
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle bulk quantities of reactants
Continuous flow systems: For efficient and consistent production
Purification steps: Including distillation and crystallization to ensure high purity of the final product
化学反应分析
Types of Reactions: Benzyl Isothiocyanate-d7 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones
Reduction: Can be reduced to form corresponding amines
Substitution: Reacts with nucleophiles to form thioureas and other derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products:
Oxidation: Benzyl sulfoxide-d7, Benzyl sulfone-d7
Reduction: Benzylamine-d7
Substitution: Thiourea derivatives
科学研究应用
Benzyl Isothiocyanate-d7 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies
Biology: Studied for its role in cellular processes and enzyme interactions
Medicine: Investigated for its potential anticancer properties and effects on metabolic pathways
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of Benzyl Isothiocyanate-d7 involves its interaction with cellular proteins and enzymes. It exerts its effects by:
Inhibiting cytochrome P450 enzymes: Reducing the metabolism of carcinogens
Inducing phase II detoxification enzymes: Enhancing the elimination of harmful substances
Modulating cell cycle regulators: Leading to cell cycle arrest and apoptosis in cancer cells
Inhibiting nuclear factor kappa B (NF-κB): Reducing inflammation and tumor progression
相似化合物的比较
Benzyl Isothiocyanate-d7 is compared with other similar compounds such as:
Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties
Phenethyl Isothiocyanate: Found in watercress, known for its anticancer properties
Sulforaphane: Found in broccoli, known for its potent anticancer and antioxidant properties
Uniqueness: this compound is unique due to its deuterated form, which provides stability and allows for detailed metabolic studies. Its diverse biological activities and potential therapeutic applications make it a valuable compound in scientific research.
属性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKCFLQDBWCQCV-XZJKGWKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N=C=S)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

